1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H14FN3OS2 and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Properties
Research into related thiazole and urea derivatives has shown significant antifungal and antibacterial activities. For instance, derivatives have been synthesized and tested against a range of fungal and bacterial strains, revealing their potential as therapeutic agents against infectious diseases. The antifungal activity of some derivatives against A. niger and F. oxyporum has been compared with commercial fungicides, indicating their potential application in agricultural and food chemistry to combat plant pathogens (Mishra, Singh, & Wahab, 2000). Moreover, novel urea and amide derivatives of 2-amino-4-phenylthiazole showed promising antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, highlighting their therapeutic potential in medicinal chemistry research (Zhang et al., 2017).
Anticholinesterase Activity
Certain coumarylthiazole derivatives containing urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibit significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).
Material Science Applications
In material science, substituted thiophenes, which share structural similarities with the compound of interest, have exhibited a wide spectrum of applications ranging from antibacterial, antifungal, and antiprotozoal activities to uses in solar cells and organic electronics. This highlights the compound's potential in the development of new materials with diverse applications (Nagaraju et al., 2018).
Trypanosoma Brucei Inhibition
Research into derivatives of related compounds has identified potent inhibitory effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests the potential of these derivatives in developing new treatments for this neglected tropical disease. However, challenges in in vivo efficacy due to metabolic stability highlight the need for further optimization (Patrick et al., 2016).
Electrochemical and Electrochromic Properties
Investigations into donor–acceptor type monomers related to the compound have demonstrated their utility in electrochemical and electrochromic applications. The introduction of acceptor groups with different polarities has been shown to significantly affect the optical and electrochemical properties of polymers derived from these monomers, indicating their potential in developing new electrochromic devices and materials with tunable optical properties (Hu et al., 2013).
Properties
IUPAC Name |
1-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-12-4-1-3-11(9-12)15-19-13(10-23-15)6-7-18-16(21)20-14-5-2-8-22-14/h1-5,8-10H,6-7H2,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIVTHVUBXDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.